molecular formula C8H9NO3S B1601037 N-(4-Methylbenzene-1-sulfonyl)formamide CAS No. 4917-56-0

N-(4-Methylbenzene-1-sulfonyl)formamide

Cat. No. B1601037
CAS RN: 4917-56-0
M. Wt: 199.23 g/mol
InChI Key: NGHCYWDMWYUPLT-UHFFFAOYSA-N
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Description

N-(4-Methylbenzene-1-sulfonyl)formamide, also known as tosylformamide, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. It is a white crystalline solid with a molecular formula of C8H9NO3S and a molecular weight of 211.23 g/mol. In

Mechanism Of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)formamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming a covalent bond with the electrophilic substrate. In medicinal chemistry, it is thought to inhibit the activity of certain enzymes or proteins involved in tumor growth or viral replication.

Biochemical And Physiological Effects

N-(4-Methylbenzene-1-sulfonyl)formamide has been shown to exhibit cytotoxicity towards various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus. However, its effects on normal cells and tissues are not well studied.

Advantages And Limitations For Lab Experiments

N-(4-Methylbenzene-1-sulfonyl)formamide is a versatile reagent that can be used in a wide range of organic reactions. It is relatively easy to synthesize and has a long shelf life. However, it can be toxic and should be handled with care. It is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for the research and development of N-(4-Methylbenzene-1-sulfonyl)formamide. One area of interest is the synthesis of new metal complexes using N-(4-Methylbenzene-1-sulfonyl)formamide as a ligand. These complexes may have potential applications in catalysis and material science. Another area of interest is the development of new antitumor and antiviral agents based on the structure of N-(4-Methylbenzene-1-sulfonyl)formamide. Finally, there is a need for further studies on the toxicity and safety of N-(4-Methylbenzene-1-sulfonyl)formamide, particularly in relation to its effects on normal cells and tissues.
Conclusion:
N-(4-Methylbenzene-1-sulfonyl)formamide is a versatile and useful reagent with a wide range of applications in organic synthesis, medicinal chemistry, and material science. Its unique properties and potential applications make it an important area of research and development. Further studies are needed to fully understand its mechanism of action, toxicity, and potential applications.

Scientific Research Applications

N-(4-Methylbenzene-1-sulfonyl)formamide has a wide range of applications in organic synthesis, medicinal chemistry, and material science. It can be used as a reagent for the synthesis of various organic compounds such as amides, imines, and oximes. It is also used as a protecting group for amines, alcohols, and carboxylic acids in organic synthesis. In medicinal chemistry, N-(4-Methylbenzene-1-sulfonyl)formamide has been shown to exhibit antitumor and antiviral activities. It can also be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

N-(4-methylphenyl)sulfonylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHCYWDMWYUPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519175
Record name N-(4-Methylbenzene-1-sulfonyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylbenzene-1-sulfonyl)formamide

CAS RN

4917-56-0
Record name N-(4-Methylbenzene-1-sulfonyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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